molecular formula C6H10ClN3 B13138412 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride

1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride

Cat. No.: B13138412
M. Wt: 159.62 g/mol
InChI Key: SMUHRQOKDICJRM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various amine derivatives .

Scientific Research Applications

1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-Cyclopropyl-1H-pyrazol-4-amine
  • 1-Cyclopropyl-1H-pyrazol-3-amine
  • 1-Cyclopropyl-1H-pyrazol-5-amine

Uniqueness: 1-Cyclopropyl-1H-pyrazol-5-aminehydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2-cyclopropylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-6-3-4-8-9(6)5-1-2-5;/h3-5H,1-2,7H2;1H

InChI Key

SMUHRQOKDICJRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CC=N2)N.Cl

Origin of Product

United States

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